molecular formula C8H6F3NO B2560990 1-(5-(Trifluoromethyl)pyridin-3-YL)ethanone CAS No. 944904-85-2

1-(5-(Trifluoromethyl)pyridin-3-YL)ethanone

Cat. No.: B2560990
CAS No.: 944904-85-2
M. Wt: 189.137
InChI Key: ZMAQHLISOKTGJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-(Trifluoromethyl)pyridin-3-YL)ethanone is an organic compound with the molecular formula C8H6F3NO. It is characterized by a trifluoromethyl group attached to a pyridine ring, which is further connected to an ethanone group. This compound is a colorless to pale yellow liquid with a pungent odor and is soluble in organic solvents like alcohols and ethers but insoluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-(Trifluoromethyl)pyridin-3-YL)ethanone can be synthesized through a multi-step process:

Industrial Production Methods: The industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 1-(5-(Trifluoromethyl)pyridin-3-YL)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(5-(Trifluoromethyl)pyridin-3-YL)ethanone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of agrochemicals and materials science .

Mechanism of Action

The biological activities of 1-(5-(Trifluoromethyl)pyridin-3-YL)ethanone are attributed to the unique properties of the trifluoromethyl group and the pyridine ring. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the pyridine ring can interact with various biological targets. These interactions can modulate enzyme activity or receptor binding, leading to the observed biological effects.

Comparison with Similar Compounds

  • 1-(5-(Difluoromethyl)pyridin-3-YL)ethanone
  • 1-(5-(Chloromethyl)pyridin-3-YL)ethanone
  • 1-(5-(Methyl)pyridin-3-YL)ethanone

Comparison: 1-(5-(Trifluoromethyl)pyridin-3-YL)ethanone is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability compared to its analogs. These properties make it a valuable compound in various applications, particularly in drug development and materials science .

Properties

IUPAC Name

1-[5-(trifluoromethyl)pyridin-3-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO/c1-5(13)6-2-7(4-12-3-6)8(9,10)11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMAQHLISOKTGJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CN=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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